molecular formula C21H26N2O B2736884 4-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950353-79-4

4-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2736884
CAS No.: 950353-79-4
M. Wt: 322.452
InChI Key: NJBNGKAQZHMGNB-UHFFFAOYSA-N
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Description

4-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of more saturated diazepine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studying its interaction with biological receptors, particularly in the central nervous system.

    Medicine: Potential use as a sedative or anxiolytic agent, subject to further pharmacological studies.

    Industry: Possible applications in the development of new materials or as a chemical intermediate.

Mechanism of Action

The compound likely exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact molecular targets and pathways involved would require detailed pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

4-methyl-1-[(2,3,5,6-tetramethylphenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern on the benzodiazepine core, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

IUPAC Name

2-methyl-5-[(2,3,5,6-tetramethylphenyl)methyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-13-10-14(2)17(5)18(16(13)4)12-23-20-9-7-6-8-19(20)22-15(3)11-21(23)24/h6-10,15,22H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBNGKAQZHMGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2N1)CC3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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